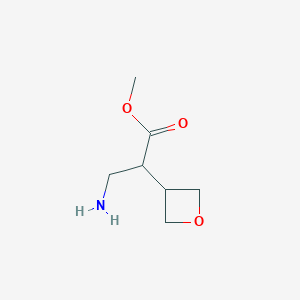
Methyl 3-amino-2-(oxetan-3-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-2-(oxetan-3-yl)propanoate is a heterocyclic compound that contains an oxetane ring, which is a four-membered ring with one oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(oxetan-3-yl)propanoate typically involves the reaction of oxetan-3-one with appropriate amines under controlled conditions. One common method includes the use of methyl 2-(oxetan-3-ylidene)acetate as a starting material, which undergoes aza-Michael addition with amines to yield the target compound .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including the use of protective groups and purification methods such as chromatography .
化学反应分析
Types of Reactions
Methyl 3-amino-2-(oxetan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents such as hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted oxetanes, depending on the specific reagents and conditions used .
科学研究应用
Methyl 3-amino-2-(oxetan-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
作用机制
The mechanism of action of methyl 3-amino-2-(oxetan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
相似化合物的比较
Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: A precursor in the synthesis of methyl 3-amino-2-(oxetan-3-yl)propanoate.
3-Oximinooxetane: An important precursor to energetic oxetanes and other oxetane derivatives.
3-Substituted oxetan-3-yl compounds: These compounds share the oxetane ring structure and have similar reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of an amino group and an oxetane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
生物活性
Methyl 3-amino-2-(oxetan-3-yl)propanoate is a compound characterized by its unique oxetane ring structure, which imparts distinct chemical properties and potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer potential, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features the following structural characteristics:
- Molecular Formula: C₇H₁₃NO₃
- Molecular Weight: Approximately 159.19 g/mol
- Functional Groups: Contains an amino group and an ester functionality, enhancing its reactivity in biological systems.
The presence of the oxetane ring contributes to the compound's distinctive reactivity, making it a versatile building block in organic synthesis and medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with oxetane rings, including this compound, exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy is limited. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anticancer Potential
In vitro studies have evaluated the anticancer activity of this compound against various cancer cell lines. For instance:
- Cell Lines Tested:
- MCF-7 (breast adenocarcinoma)
- A375 (melanoma)
- HCT116 (colorectal carcinoma)
These studies utilized assays such as MTT and crystal violet to assess cell viability. Results indicated that the compound could significantly inhibit cell proliferation in these cancer lines, suggesting potential as an anticancer agent .
The biological activity of this compound is influenced by its structural features. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can affect various biochemical pathways, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(boc-amino)-2-(oxetan-3-YL)acetate | Contains a Boc-protected amino group | Enhanced stability and solubility due to Boc protection |
| Methyl 3-(oxetan-3-YL)-3-oxo-propanoate | Contains an oxo group instead of an amino group | Potentially different reactivity due to carbonyl presence |
| Methyl 4-amino-2-(oxetan-3-YL)butanoate | Longer carbon chain with an additional amino group | Different pharmacological profile due to chain length |
This table highlights how variations in structure can influence the biological activity and potential applications of these compounds.
Case Studies
-
Anticancer Study on A375 Cell Line :
- Method : MTT assay was performed to measure cell viability.
- Results : Significant inhibition of A375 cell proliferation was observed, indicating potential for further development as an anticancer agent.
-
Antimicrobial Efficacy :
- Method : Disk diffusion method used to test against common pathogens.
- Results : Preliminary findings suggest effective inhibition zones against certain bacterial strains, warranting further investigation into its antimicrobial properties.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
methyl 3-amino-2-(oxetan-3-yl)propanoate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6(2-8)5-3-11-4-5/h5-6H,2-4,8H2,1H3 |
InChI 键 |
JMBXKTUGYPCVMQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CN)C1COC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















